Product packaging for 1-(4-Methyl-3-pentenyl)-1-cyclohexene(Cat. No.:CAS No. 73301-20-9)

1-(4-Methyl-3-pentenyl)-1-cyclohexene

Cat. No.: B14448197
CAS No.: 73301-20-9
M. Wt: 164.29 g/mol
InChI Key: NOAPTGDBUCYZFX-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-pentenyl)-1-cyclohexene is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20 B14448197 1-(4-Methyl-3-pentenyl)-1-cyclohexene CAS No. 73301-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73301-20-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1-(4-methylpent-3-enyl)cyclohexene

InChI

InChI=1S/C12H20/c1-11(2)7-6-10-12-8-4-3-5-9-12/h7-8H,3-6,9-10H2,1-2H3

InChI Key

NOAPTGDBUCYZFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCCC1)C

Origin of Product

United States

Nomenclature and Structural Identity

1-(4-Methyl-3-pentenyl)-1-cyclohexene is a name that systematically describes the molecule's structure. The name indicates a cyclohexene (B86901) ring with a double bond at the first carbon position. Attached to this same carbon is a 4-methyl-3-pentenyl side chain. This compound is one of several isomers of a group of well-known sesquiterpenes called bisabolenes.

The molecular formula for this compound is C15H24, and its structure is characterized by a six-membered carbon ring (cyclohexene) and a branched ten-carbon side chain (4-methyl-3-pentenyl). The precise placement of the double bonds within the cyclohexene ring and the side chain distinguishes it from its more commonly cited isomers: α-, β-, and γ-bisabolene. wikipedia.organtropocene.it

Table 1: Structural and Chemical Identity of this compound

Property Value
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Class Sesquiterpene
Sub-Class Monocyclic Sesquiterpene
Parent Compound Bisabolene (B7822174)

Position Within the Family of Alicyclic Terpenoids and Isoprenoids

1-(4-Methyl-3-pentenyl)-1-cyclohexene is classified as a monocyclic sesquiterpene. Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Sesquiterpenes, specifically, are composed of three isoprene units, resulting in a 15-carbon skeleton. wikipedia.org

The biosynthesis of bisabolene (B7822174) isomers, including this compound, originates from farnesyl pyrophosphate (FPP). wikipedia.organtropocene.it FPP is a key intermediate in the isoprenoid pathway. Through the action of specific enzymes known as sesquiterpene synthases, FPP is cyclized and rearranged to form the characteristic monocyclic structure of the bisabolenes. nih.govresearchgate.net This biochemical origin firmly places this compound within the isoprenoid family.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and determining its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but vital roles in this process.

While less common for volatile terpenes than GC, HPLC is a valuable tool for the quantitative analysis of purity and concentration, especially for non-volatile or thermally sensitive related compounds. uft-plovdiv.bg Method development for a non-polar compound like 1-(4-Methyl-3-pentenyl)-1-cyclohexene typically involves a reversed-phase approach. sielc.com

The separation process is governed by the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Key parameters are systematically optimized to achieve a successful separation with good peak shape and resolution. phenomenex.comrsc.org A typical method would utilize a C18 column, which provides a non-polar stationary phase that effectively retains the hydrocarbon structure of the compound. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the high percentage of the organic solvent reflecting the compound's non-polar nature. sielc.comrsc.org Detection can be challenging due to the lack of a strong chromophore, but the carbon-carbon double bonds allow for low-wavelength UV detection, typically around 210 nm. uft-plovdiv.bg

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Stationary Phase (Column)Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile:Water (90:10 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL

Given its volatility, Gas Chromatography (GC) is the predominant technique for the analysis of this compound. researchgate.net Optimization of GC parameters is critical for achieving high resolution and accurate quantification, especially when analyzing complex mixtures like essential oils. nih.govresearchgate.net

The choice of a capillary column with a non-polar stationary phase, such as 5% phenyl-methyl-polysiloxane (similar to DB-5 or HP-5ms), is standard for separating terpenes. mdpi.comuokerbala.edu.iq The temperature program is a crucial parameter to optimize; it typically starts at a low temperature to separate highly volatile compounds and then ramps up to elute higher-boiling compounds like sesquiterpenes. uokerbala.edu.iq Other parameters, including injector temperature, carrier gas flow rate, and split ratio, are adjusted to ensure efficient sample vaporization and introduction into the column without degradation. uokerbala.edu.iq

Table 2: Optimized GC Parameters for Terpene Analysis

ParameterCondition
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm)
Stationary Phase5% Phenyl-methyl-polysiloxane (0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Temperature ProgramInitial 60 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Structural Elucidation via Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments, which is essential for structural confirmation.

Electron Ionization (EI) is a common technique used in GC-MS where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.orgchemguide.co.uk The molecular ion (M+) peak for this compound would be observed at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight (C₁₄H₂₄).

The fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways are expected:

Retro-Diels-Alder Reaction: A common fragmentation for cyclohexene (B86901) structures, which would lead to the cleavage of the ring. docbrown.info

Allylic Cleavage: The bonds adjacent to the double bonds in both the ring and the side chain are weakened and prone to breaking, leading to stable carbocation fragments. youtube.com

Loss of Side Chain: Cleavage of the bond connecting the pentenyl side chain to the cyclohexene ring.

Table 3: Predicted Major Fragment Ions in EI-MS

m/z ValuePossible Fragment Structure/Origin
192[C₁₄H₂₄]⁺ - Molecular Ion (M⁺)
177[M - CH₃]⁺ - Loss of a methyl group
123[M - C₅H₉]⁺ - Loss of the pentenyl side chain
93Fragment from cleavage of the side chain
81[C₆H₉]⁺ - Cyclohexenyl cation from side chain loss
69[C₅H₉]⁺ - Isoprenyl cation from the side chain

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds in complex mixtures, such as essential oils. nih.govnih.govthermofisher.com In a GC-MS system, the GC column first separates the individual components of the mixture based on their volatility and interaction with the stationary phase. uokerbala.edu.iq As each separated compound elutes from the column, it directly enters the ion source of the mass spectrometer. thermofisher.com

This hyphenated approach provides two critical pieces of information for identification: the retention time from the GC and the mass spectrum from the MS. diabloanalytical.com By comparing this data to spectral libraries and retention indices, even trace components in a mixture can be confidently identified. thermofisher.comdiabloanalytical.com This is the standard method for analyzing the chemical composition of essential oils where terpenes like this compound might be present. nih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of a compound. ufla.br It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.govnih.gov For this compound, 1D and 2D NMR experiments can confirm the connectivity of all atoms. mdpi.com

The ¹H NMR spectrum would show distinct signals for protons in different chemical environments. Vinylic protons on the double bonds would appear downfield, while aliphatic protons on the ring and side chain would be upfield. The ¹³C NMR spectrum would show the number of chemically non-equivalent carbon atoms. docbrown.info The sp² hybridized carbons of the double bonds would resonate at a higher chemical shift (further downfield) compared to the sp³ hybridized carbons of the saturated parts of the molecule. docbrown.infomsu.edu

Table 4: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Vinylic H (Cyclohexene)~5.4 - 5.6Multiplet
Vinylic H (Side Chain)~5.1 - 5.2Triplet
Allylic H's~1.9 - 2.1Multiplet
Aliphatic H's (Ring & Chain)~1.5 - 1.8Multiplet
Methyl H's (Side Chain)~1.6 - 1.7Singlets

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Quaternary C=C (Ring)~135 - 140
Quaternary C=C (Side Chain)~130 - 135
CH=C (Ring)~120 - 125
CH=C (Side Chain)~123 - 128
Aliphatic CH₂ & CH~20 - 40
Methyl CH₃~17 - 26

Spectroscopic and Analytical Data for this compound Not Found

The search included queries for direct spectroscopic data, as well as attempts to find publications detailing the synthesis and characterization of "1-(4--Methyl-3-pentenyl)-1-cyclohexene," which would typically include such analytical information. While data for structurally related but distinct compounds were found, no specific experimental spectra or detailed characterization data for the requested molecule could be retrieved.

Consequently, the generation of an article with the specified detailed sections and data tables on the advanced analytical and spectroscopic characterization of “this compound” is not possible at this time due to the absence of the necessary source material.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific DFT studies on the molecular geometry and stability of 1-(4-Methyl-3-pentenyl)-1-cyclohexene are available in the reviewed literature. DFT is a widely used method for such calculations in other organic molecules. researchgate.netmdpi.com

There are no published reports detailing the application of ab initio or semi-empirical methods to determine the ground state properties of this compound. These methods are foundational in computational chemistry for approximating molecular properties. libretexts.orgscispace.comwikipedia.org

Mechanistic Investigations of Reaction Pathways and Transition States

Specific computational studies elucidating the cyclohexene (B86901) ring dissociation processes for this compound have not been identified.

A detailed computational analysis of how the 4-methyl-3-pentenyl substituent affects the reactivity and selectivity of the cyclohexene ring is not present in the current body of scientific literature. Studies on other substituted cyclopropenes have shown that substituents can significantly impact reaction rates. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound were found. Such simulations are crucial for understanding the dynamic behavior of molecules. researchgate.net

Research Applications in Organic Synthesis and Chemical Industry

Role as Key Building Blocks and Precursors in Complex Organic Synthesis

Cyclohexene (B86901) derivatives are widely recognized as versatile building blocks for the synthesis of more complex organic molecules. rsc.org The (4-Methyl-3-pentenyl)cyclohexene scaffold serves as a valuable intermediate, primarily due to the reactive sites on both the cyclohexene ring and the pentenyl side chain.

A key reaction for constructing this framework is the Diels-Alder reaction, a [4+2] cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile. rsc.org In the context of this structural family, the acyclic monoterpene Myrcene (B1677589) acts as the diene. The reaction of Myrcene with various dienophiles leads to the formation of substituted cyclohexenes that can be further elaborated into more complex structures. nih.gov

One of the notable synthetic applications of this scaffold is its role as a precursor to other fragrance compounds. For instance, Myrac Aldehyde can be hydrated to produce 4-(4-methyl-4-hydroxypentyl)-3-cyclohexenecarboxaldehyde, known as Lyral , another significant fragrance ingredient characterized by its lilac and lily-like aroma. guidechem.compellwall.com This transformation highlights the utility of the (4-Methyl-3-pentenyl)cyclohexene core as a foundational structure for accessing other valuable molecules. Furthermore, epoxides derived from Myrcene have been utilized as synthetic intermediates to produce a range of functionalized acyclic terpenoids, including citral (B94496) and linalool, showcasing the versatility of Myrcene derivatives in organic synthesis. semanticscholar.org

Contribution to the Development of Fragrance and Aroma Chemicals

The most significant contribution of the (4-methyl-3-pentenyl)cyclohexene structure is in the fragrance and aroma industry. Myrac Aldehyde is a widely used fragrance ingredient valued for its powerful and persistent scent profile. foreverest.net

Synthesis and Olfactory Profile: Myrac Aldehyde is commercially synthesized through a Diels-Alder reaction between Myrcene and Acrolein . foreverest.net This reaction typically yields a mixture of isomers, primarily the para and meta adducts. foreverest.net The resulting product, Myrac Aldehyde, possesses a characteristic fresh, aldehydic fragrance with citrus (specifically orange), ozonic, and fruity notes. pellwall.comforeverest.net Its scent is often described as providing a "clean outdoors" effect. foreverest.net

Applications in Fragrance Formulations: Due to its stability and versatile aroma, Myrac Aldehyde is incorporated into a wide array of consumer products. It is particularly effective in formulations for soaps, liquid and powder detergents, fabric conditioners, and shampoos. haihangchem.comperfumersworld.com It is also used to enhance the freshness of various floral and citrus fragrances, such as those reminiscent of pine needles, lily of the valley, violet, and lilac. guidechem.comforeverest.net Its ability to mask unpleasant industrial odors also makes it a valuable component in air care products. guidechem.comhaihangchem.com A related compound, 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde , is synthesized from Myrcene and Methacrolein and also finds use as a fragrance ingredient. nih.gov

Table 1: Synthesis of Myrac Aldehyde
ReactantsReaction TypeKey ProductCatalyst
Myrcene and AcroleinDiels-Alder Cycloaddition4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Myrac Aldehyde)Lewis Acid

Development of Specialty Chemicals with Unique Structural Attributes

Beyond the fragrance industry, the reactive nature of the (4-methyl-3-pentenyl)cyclohexene scaffold, derived from the versatile terpene Myrcene, allows for its use in the development of other specialty chemicals, including surfactants and polymers.

Surfactants: Research has demonstrated the synthesis of surfactants from the Diels-Alder adduct of Myrcene and Acrylic acid . nih.govnih.gov The resulting carboxylic acid-functionalized cyclohexene derivative exhibits surfactant properties, with the ability to stabilize emulsions. nih.gov This application leverages the lipophilic character of the terpene-derived backbone and the hydrophilic nature of the carboxylic acid group, creating an amphiphilic molecule. The synthesis of such bio-based surfactants from renewable feedstocks like Myrcene is an area of growing interest in the pursuit of more sustainable chemical products. nih.gov

Polymers and Elastomers: Terpenes, including Myrcene, are increasingly being explored as renewable monomers for the synthesis of sustainable polymers. rsc.orgresearchgate.net The double bonds present in the Myrcene-derived cyclohexene structure can be subjected to various polymerization techniques. Polymyrcene itself has been synthesized and can be subsequently functionalized to create materials with specific properties. nih.gov These terpene-derived polymers are being investigated for applications such as thermoplastic elastomers and as renewable components in more complex polymer systems. acs.org The development of polymers from natural and renewable resources like terpenes offers a promising alternative to traditional petrochemical-based materials. researchgate.net

Environmental Occurrence and Analytical Detection in Complex Natural Matrices

Environmental Occurrence: While the precursor Myrcene is a common and abundant monoterpene found in the essential oils of numerous plants like thyme, ylang-ylang, bay leaf, and lemongrass, the synthesized Diels-Alder adduct, Myrac Aldehyde, has apparently not been reported to occur in nature. nih.gov The presence of related volatile terpenoids and aldehydes is, however, a significant aspect of the chemical profile of many plant extracts and food volatiles. researchgate.netencyclopedia.pub For example, various terpenes are key aroma components in fruits, honey, spices, and beverages. pageplace.de

Analytical Detection: The detection and identification of volatile compounds like Myrac Aldehyde and its precursors from complex natural matrices such as plant extracts or food products rely on advanced analytical techniques. Gas chromatography (GC) is the primary method for analyzing volatile terpenes and aldehydes due to their volatility. edu.krd

Commonly used methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying individual components in a volatile mixture. The gas chromatograph separates the compounds, and the mass spectrometer provides mass spectra that act as a "chemical fingerprint" for identification. edu.krdresearchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is often used for the quantitative analysis of volatile compounds. While it does not provide structural information like MS, it is a robust and sensitive method for determining the concentration of known compounds. edu.krd

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples. google.com It is particularly useful for analyzing the aroma profile (headspace) of food and plant materials.

These analytical methods are crucial for quality control in the food and fragrance industries and for research into the chemical composition of natural products.

Table 2: Analytical Methods for Detection of Related Volatile Compounds
TechniquePrincipleApplication in Natural Matrices
GC-MSSeparation by gas chromatography followed by identification based on mass-to-charge ratio.Qualitative and quantitative analysis of essential oils, plant extracts, and food volatiles. edu.krdresearchgate.net
GC-FIDSeparation by gas chromatography followed by detection using a flame ionization detector.Quantitative analysis of known volatile compounds in complex mixtures. edu.krd
HS-SPME-GC-MSExtraction of volatile compounds from the headspace of a sample onto a solid-phase microextraction fiber, followed by GC-MS analysis.Analysis of aroma profiles and volatile organic compounds (VOCs) in food and plant samples. google.com

Q & A

Basic: How is 1-(4-Methyl-3-pentenyl)-1-cyclohexene characterized structurally and spectroscopically?

The compound is identified by its molecular formula C₁₄H₂₂O (molecular weight 206.32) and structural features, including a cyclohexene ring substituted with a 4-methyl-3-pentenyl group and an aldehyde moiety. Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information on hydrogen and carbon environments, such as the aldehyde proton (δ ~9.5 ppm) and olefinic carbons (δ ~120-140 ppm) .
  • GC/MS : Used to confirm purity and fragmentation patterns, particularly in complex mixtures (e.g., essential oil analysis) .
  • Physical Properties : Predicted density (0.938 g/cm³) and boiling point (280.3°C) aid in solvent selection and purification .

Basic: What synthetic routes are reported for this compound derivatives?

Synthesis often involves Diels-Alder reactions or allylic alkylation strategies. For example:

  • Cyclohexene Functionalization : The aldehyde group can be introduced via oxidation of a primary alcohol intermediate or through formylation reactions .
  • Side-Chain Modification : The 4-methyl-3-pentenyl group may be appended using Grignard reagents or catalytic coupling reactions (e.g., Heck or Suzuki-Miyaura) .

Advanced: How do steric and electronic effects influence the reactivity of the cyclohexene core in catalytic applications?

The compound’s steric hindrance from the 4-methyl-3-pentenyl group and electron-deficient aldehyde impact reactivity:

  • Electrophilic Additions : The cyclohexene double bond undergoes regioselective additions (e.g., epoxidation or hydrohalogenation), with steric effects favoring attack at less hindered positions .
  • Aldehyde Reactivity : The aldehyde participates in nucleophilic additions (e.g., Wittig reactions) but may require protection (e.g., acetal formation) in multi-step syntheses due to competing side reactions .

Advanced: What contradictions exist in spectroscopic data interpretation for this compound?

Discrepancies may arise in:

  • NMR Assignments : Overlapping signals for allylic protons (δ 1.5–2.5 ppm) and methyl groups (δ 0.8–1.2 ppm) can lead to misassignment. Deuterated solvent selection (e.g., CDCl₃ vs. DMSO-d₆) and 2D techniques (COSY, HSQC) are critical for resolving ambiguities .
  • Mass Spectrometry : Fragmentation patterns may vary between EI-MS and ESI-MS, particularly in distinguishing isomers (e.g., positional vs. geometric) .

Advanced: What safety protocols are recommended for handling this compound?

  • Toxicity Data : Skin exposure (500 mg/24H in rabbits) causes moderate irritation, while ocular exposure (100 µL) is acutely toxic .
  • Protective Measures : Use N95 masks, gloves, and eye protection. Work in a fume hood to minimize inhalation risks .
  • Waste Disposal : Segregate halogenated and non-halogenated waste streams. Consult institutional guidelines for hazardous organic aldehyde disposal .

Advanced: How can computational methods aid in predicting the compound’s behavior in reaction design?

  • DFT Calculations : Predict regioselectivity in cycloadditions or hydrogenation by analyzing frontier molecular orbitals (HOMO/LUMO) of the cyclohexene and substituents .
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction rates and equilibria, particularly for aldehyde-involved condensations .

Advanced: What are the challenges in crystallizing this compound derivatives for X-ray studies?

  • Flexibility : The 4-methyl-3-pentenyl side chain introduces conformational flexibility, complicating crystal lattice formation. Use bulky co-crystallants (e.g., triphenylphosphine oxide) to stabilize packing .
  • Aldehyde Reactivity : The aldehyde group may react with amines or alcohols in solution, requiring inert atmospheres (N₂/Ar) during crystallization .

Basic: What are the key applications of this compound in organic synthesis?

  • Fragrance Intermediate : Used in synthesizing myrac aldehyde, a commercial fragrance component .
  • Building Block : Serves as a precursor for cyclohexenone derivatives with potential pharmacological activity (e.g., anti-inflammatory or antimicrobial agents) .

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